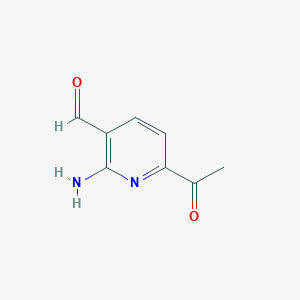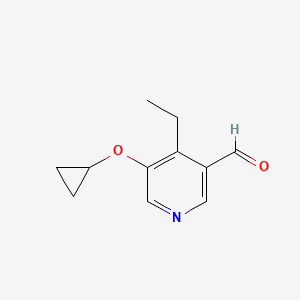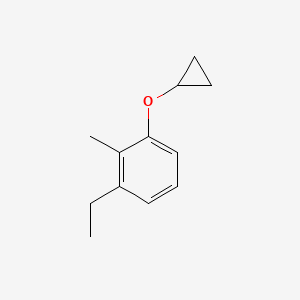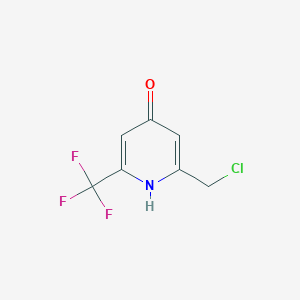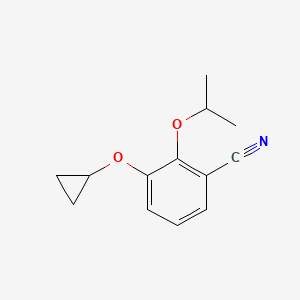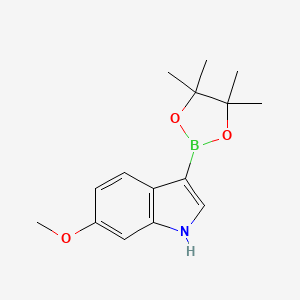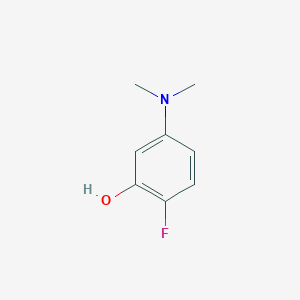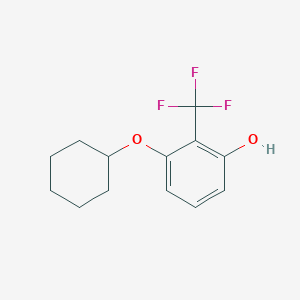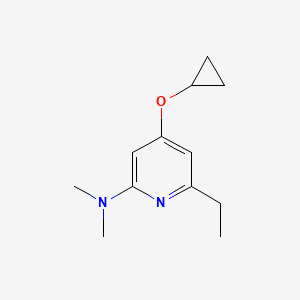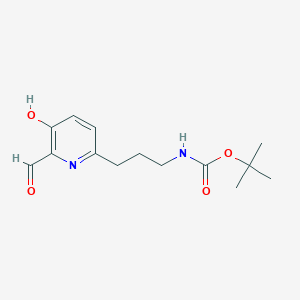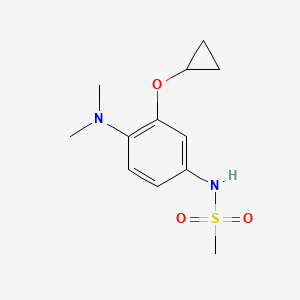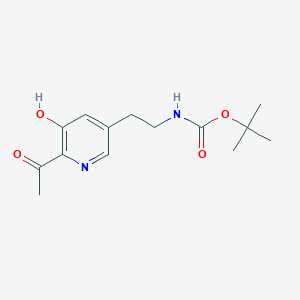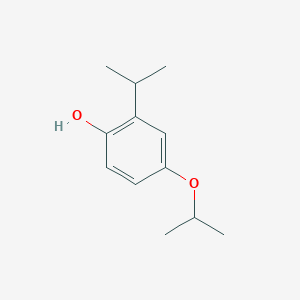
4-Isopropoxy-2-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-2-isopropylphenol is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an isopropoxy group, and an isopropyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-isopropylphenol typically involves the alkylation of phenol derivatives. One common method includes reacting m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of acidic wastewater. The reaction conditions are carefully controlled to ensure high efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropoxy-2-isopropylphenol undergoes various chemical reactions, including:
Substitution: The isopropoxy and isopropyl groups can be substituted under specific conditions, allowing for the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include atmospheric oxygen and alkaline solutions.
Substitution: Halogenated isopropane and alkali are commonly used in substitution reactions to introduce or replace functional groups.
Major Products Formed
Applications De Recherche Scientifique
4-Isopropoxy-2-isopropylphenol has several applications in scientific research:
Chemistry: It is used as a model compound to study oxidation reactions and the formation of quinone methides.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-2-isopropylphenol involves its ability to undergo oxidation and form reactive intermediates such as quinone methides. These intermediates can participate in nucleophilic addition reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to play a role in the compound’s antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylphenol: Similar in structure but lacks the isopropoxy group.
2-Isopropylphenol: Another isomer with different substitution patterns on the benzene ring.
2,6-Diisopropylphenol: Known for its use as an anesthetic agent (propofol).
Uniqueness
4-Isopropoxy-2-isopropylphenol is unique due to the presence of both isopropoxy and isopropyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-propan-2-yl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-7-10(14-9(3)4)5-6-12(11)13/h5-9,13H,1-4H3 |
Clé InChI |
MKZXAMLXYQCTKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)OC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



